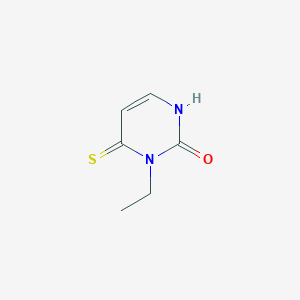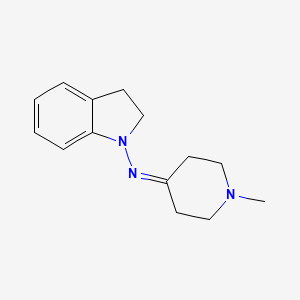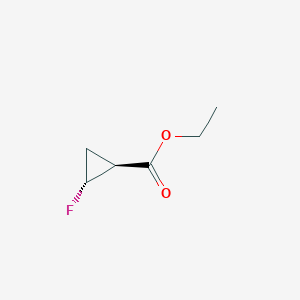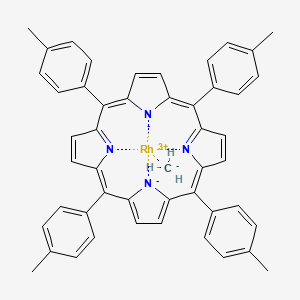
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound features a rhodium metal center coordinated to a porphyrin ligand with four tolyl groups attached to the porphyrin ring. The presence of the rhodium metal center imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand is synthesized through a condensation reaction between pyrrole and an aldehyde, followed by oxidation to form the porphyrin ring.
Introduction of Tolyl Groups: The tolyl groups are introduced to the porphyrin ring through electrophilic aromatic substitution reactions.
Coordination of Rhodium: The final step involves the coordination of the rhodium metal center to the porphyrin ligand. .
Analyse Chemischer Reaktionen
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to a higher oxidation state. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions involve the reduction of the rhodium center to a lower oxidation state. Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: The compound can undergo substitution reactions, where ligands coordinated to the rhodium center are replaced by other ligands. .
Wissenschaftliche Forschungsanwendungen
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrogenation, oxidation, and carbon-carbon bond formation. Its unique properties make it an effective catalyst for these reactions.
Photodynamic Therapy: In the field of medicine, the compound is explored for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells.
Material Science: The compound is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic and optical properties
Wirkmechanismus
The mechanism of action of Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium involves the interaction of the rhodium center with various molecular targets. In catalysis, the rhodium center facilitates the activation of substrates, leading to the formation of reactive intermediates that undergo subsequent chemical transformations. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, which can induce cell death in targeted cancer cells .
Vergleich Mit ähnlichen Verbindungen
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium can be compared with other similar compounds, such as:
Methyl(5,10,15,20-tetrakis(4-methoxycarbonylphenyl)porphinato)rhodium: This compound features methoxycarbonyl groups instead of tolyl groups, which can influence its chemical reactivity and applications.
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate): This cationic porphyrin compound has different substituents and is used in different applications, such as DNA binding studies and photodynamic therapy
Eigenschaften
Molekularformel |
C49H39N4Rh |
|---|---|
Molekulargewicht |
786.8 g/mol |
IUPAC-Name |
carbanide;rhodium(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.CH3.Rh/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H3;/q-2;-1;+3 |
InChI-Schlüssel |
VGBHGUXBMIKVQD-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
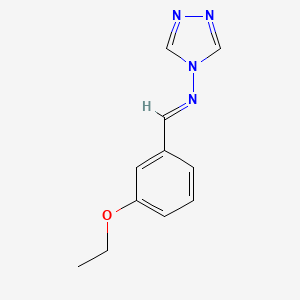
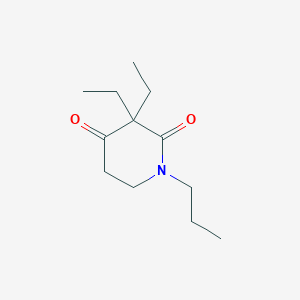
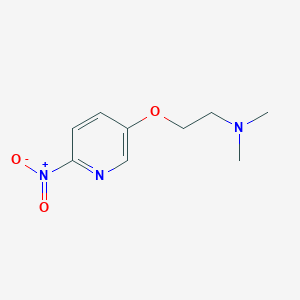
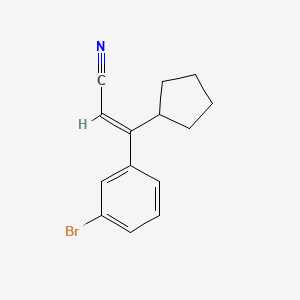


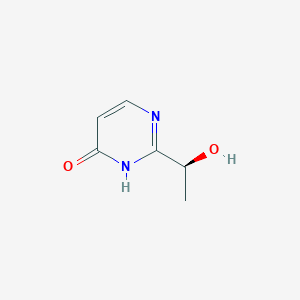
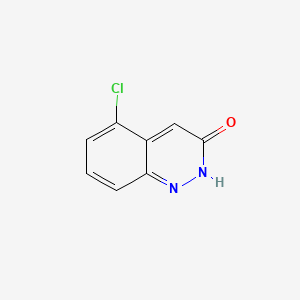
![2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)

